REACTION_CXSMILES
|
[C:1]1(=O)[C:11]2=[C:12]3[C:7](=[CH:8][CH:9]=[CH:10]2)[CH:6]=[CH:5][CH:4]=[C:3]3[C:2]1=O.[C:15]1([CH2:21][C:22](=[O:30])[CH2:23][C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[OH-].[K+]>C(O)C>[C:24]1([C:23]2[C:22](=[O:30])[C:21]([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)=[C:2]3[C:3]4=[C:12]5[C:7](=[CH:6][CH:5]=[CH:4]4)[CH:8]=[CH:9][CH:10]=[C:11]5[C:1]=23)[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=1 |f:2.3|
|
Name
|
|
Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
|
C1(C(C2=CC=CC3=CC=CC1=C23)=O)=O
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC(CC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After the mixture was heated to the reflux temperature
|
Type
|
CUSTOM
|
Details
|
to react for five minutes
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
The solid substance deposited after cooled on ice
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1C(C(=C2C1C1=CC=CC3=CC=CC2=C13)C1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 23.1 mmol | |
AMOUNT: MASS | 8.24 g | |
YIELD: PERCENTYIELD | 71.3% | |
YIELD: CALCULATEDPERCENTYIELD | 71.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |